![molecular formula C24H15BrIN3O3 B13378998 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B13378998.png)
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, iodine, and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and quinazolinone moieties.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone stands out due to its unique combination of bromine, iodine, and methoxyphenyl groups
Properties
Molecular Formula |
C24H15BrIN3O3 |
---|---|
Molecular Weight |
600.2 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H15BrIN3O3/c1-32-21-5-3-2-4-20(21)29-22(27-19-9-7-14(26)11-17(19)24(29)31)12-16-15-10-13(25)6-8-18(15)28-23(16)30/h2-12H,1H3,(H,28,30)/b16-12- |
InChI Key |
MNZAFXBFVUBTLA-VBKFSLOCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C\4/C5=C(C=CC(=C5)Br)NC4=O |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=C4C5=C(C=CC(=C5)Br)NC4=O |
Origin of Product |
United States |
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